13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl and trifluoromethyl groups, and the construction of the tetracyclic core. Each step requires specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Difluoromethyl and Trifluoromethyl Groups: These groups can be introduced using reagents like difluoromethyl bromide and trifluoromethyl iodide in the presence of a base.
Construction of the Tetracyclic Core: This step involves cyclization reactions that may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups may make it useful in the development of new materials with unique properties.
Chemical Research: The compound can be used as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of This compound
Properties
Molecular Formula |
C17H10F5N7S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C17H10F5N7S/c1-6-3-7(13(18)19)24-16-10(6)11-12(30-16)15-25-14(27-29(15)5-23-11)8-4-9(17(20,21)22)26-28(8)2/h3-5,13H,1-2H3 |
InChI Key |
RZTYNFUASMVCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC(=NN5C)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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